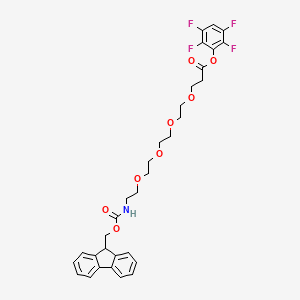
Fmoc-N-amido-PEG4-TFP ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG4-TFP ester involves the reaction of an Fmoc-protected amine with a PEG spacer and a TFP ester. The Fmoc protecting group on the N-terminus of the molecule cleaves easily with standard peptide chemistry . The product works equally well in solid-phase and solution-phase synthetic processes . The TFP esters are more hydrolytically stable than NHS esters and have an optimum pH range of 7.5 – 8.0 for conjugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions and purification processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
Fmoc-N-amido-PEG4-TFP ester primarily undergoes substitution reactions. The Fmoc protecting group can be removed under basic conditions to obtain the free amine, which can then be used for further conjugations . The TFP ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Conditions: Optimum pH range of 7.5 – 8.0 for TFP ester conjugation.
Major Products Formed
The major products formed from these reactions include peptides with a flexible, hydrophilic linker or spacer in the middle or joining two different peptides across the PEG bridge .
科学的研究の応用
Fmoc-N-amido-PEG4-TFP ester has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to introduce a water-soluble, amphiphilic spacer into a peptide chain.
Biology: Facilitates the creation of peptide conjugates with improved solubility and reduced steric hindrance.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the synthesis of various bioconjugates and functionalized materials.
作用機序
The mechanism of action of Fmoc-N-amido-PEG4-TFP ester involves the cleavage of the Fmoc protecting group under basic conditions to release the free amine, which can then react with primary amines to form stable amide bonds . The PEG spacer increases the hydrodynamic volume and improves the water solubility of the conjugate while remaining soluble in organic solvents .
類似化合物との比較
Similar Compounds
Fmoc-N-amido-PEG4-acid: Contains an Fmoc-protected amine and a terminal carboxylic acid.
Fmoc-N-amido-PEG3-acid: Similar to Fmoc-N-amido-PEG4-acid but with a shorter PEG spacer.
Fmoc-N-amido-PEG6-acid: Similar to Fmoc-N-amido-PEG4-acid but with a longer PEG spacer.
Uniqueness
Fmoc-N-amido-PEG4-TFP ester is unique due to its combination of an Fmoc-protected amine and a TFP ester, which allows for efficient conjugation and improved stability in aqueous solutions compared to NHS esters .
生物活性
Introduction
Fmoc-N-amido-PEG4-TFP ester is a specialized compound widely utilized in bioconjugation and peptide synthesis. It features an Fmoc-protected amine group, a polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) ester. This combination enhances solubility, stability, and pharmacokinetic properties of peptides and proteins, making it a valuable tool in chemical biology and medicinal chemistry.
Chemical Properties and Structure
The compound's structure consists of:
- Fmoc Group : A protective group that can be removed under basic conditions to facilitate the formation of amide bonds.
- PEG Spacer : Enhances solubility and flexibility of the conjugates, reducing immunogenicity and improving circulation time in vivo.
- TFP Ester : Provides stability in aqueous solutions, allowing for efficient conjugation with minimal hydrolysis.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Fmoc Group | Protects amine group; removable under basic conditions |
| PEG Spacer | Enhances solubility; reduces immunogenicity |
| TFP Ester | Stable in aqueous solutions; facilitates conjugation |
Biological Activity
Research indicates that peptides modified with this compound exhibit several beneficial biological activities:
- Enhanced Solubility : The PEG spacer significantly increases the solubility of peptides in biological fluids, which is crucial for therapeutic applications.
- Reduced Aggregation : Compounds modified with this ester show lower aggregation tendencies, improving their stability and functionality.
- Improved Binding Affinity : Studies demonstrate that these peptides often exhibit enhanced binding affinities to target proteins or receptors, facilitating better therapeutic outcomes.
Case Studies
- Antibody-Drug Conjugates (ADCs) :
- Tumor Targeting :
- Peptide Synthesis Optimization :
Table 2: Comparison of Biological Activities
| Activity | This compound | Traditional Linkers (e.g., NHS) |
|---|---|---|
| Solubility | High | Moderate |
| Aggregation | Low | High |
| Binding Affinity | Enhanced | Variable |
| Stability in Aqueous Solution | High | Moderate |
This compound represents a significant advancement in the field of bioconjugation and peptide synthesis. Its unique structural features contribute to enhanced solubility, reduced aggregation, and improved binding affinity, making it a critical component in drug discovery and development. Ongoing research continues to explore its applications across various therapeutic areas, reinforcing its importance in modern biomedical research.
特性
分子式 |
C32H33F4NO8 |
|---|---|
分子量 |
635.6 g/mol |
IUPAC名 |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H33F4NO8/c33-26-19-27(34)30(36)31(29(26)35)45-28(38)9-11-40-13-15-42-17-18-43-16-14-41-12-10-37-32(39)44-20-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,19,25H,9-18,20H2,(H,37,39) |
InChIキー |
WHOLLFBFIYSCEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















